molecular formula C14H18N2O2S2 B5706951 N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B5706951
M. Wt: 310.4 g/mol
InChI Key: SCDVSPDVOHOIPJ-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole

Properties

IUPAC Name

N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-12(7-9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVSPDVOHOIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323010
Record name N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618063-12-0
Record name N,N-diethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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